Chemical structure and properties of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active com...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a specific derivative with significant potential in drug discovery. This document will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential biological activities and applications based on the known pharmacology of the pyrrolo[3,2-b]pyridine class of molecules. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Core
The fusion of a pyrrole and a pyridine ring gives rise to a class of heterocyclic compounds known as pyrrolopyridines or azaindoles. The pyrrolo[3,2-b]pyridine isomer, in particular, has garnered substantial interest from the medicinal chemistry community due to its presence in a variety of compounds with diverse biological activities. The structural rigidity and the presence of both hydrogen bond donors and acceptors in this scaffold allow for specific and high-affinity interactions with a range of biological targets.
Derivatives of the pyrrolo[3,2-b]pyridine core have been reported to exhibit a wide array of pharmacological effects, including but not limited to, anticancer, antibacterial, and antitubercular activities.[1][2][3] This versatility makes the pyrrolo[3,2-b]pyridine scaffold a fertile ground for the development of new therapeutic agents. This guide focuses on a specific ester derivative, Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, providing a detailed examination of its chemical nature and potential as a building block in drug discovery programs.
Chemical Structure and Properties
2.1. Molecular Structure
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate possesses a bicyclic aromatic system with a methyl ester group and a methyl group as substituents.
Chemical Name: Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
CAS Number: 1934684-80-6
Molecular Formula: C₁₀H₁₀N₂O₂
Molecular Weight: 190.20 g/mol
The synthesis of the pyrrolo[3,2-b]pyridine core can be achieved through various synthetic strategies. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold. Below is a plausible and detailed step-by-step methodology for the synthesis of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
3.1. Proposed Synthetic Pathway
The synthesis can be envisioned to start from a substituted pyridine derivative, followed by the construction of the fused pyrrole ring and subsequent functionalization. A potential route is the Fischer indole synthesis or a related cyclization strategy.
Unlocking the Pyrrolo[3,2-b]pyridine Scaffold: Mechanisms of Action for Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Derivatives
Executive Summary: The Privileged Pharmacophore In modern medicinal chemistry, the search for scaffolds that offer both structural rigidity and versatile functionalization is paramount. Methyl 2-methyl-1H-pyrrolo[3,2-b]p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Privileged Pharmacophore
In modern medicinal chemistry, the search for scaffolds that offer both structural rigidity and versatile functionalization is paramount. Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate serves as a critical synthetic building block. While the methyl ester itself is a precursor, its derivatization—specifically into 3-carboxamides and 5-substituted analogs—unlocks a "privileged pharmacophore" capable of highly specific protein-ligand interactions.
As an Application Scientist overseeing drug development workflows, I have observed that the fused pyrrole and pyridine rings provide a unique electron distribution. This scaffold excels in penetrating deep hydrophobic pockets while maintaining a bidentate hydrogen-bonding network. This whitepaper dissects the dual mechanisms of action of these derivatives: their role as reversible-covalent kinase inhibitors in oncology, and their emerging utility as targeted antimicrobial agents.
Structural Dynamics: From Methyl Carboxylate to Active Carboxamide
The transition from the inactive methyl ester to an active therapeutic agent involves targeted derivatization. The ester at the 3-position is typically hydrolyzed and coupled with various amines to form a carboxamide.
The core mechanism relies on the 1H-pyrrolo[3,2-b]pyridine skeleton:
Hydrogen-Bonding Network : The pyridine nitrogen acts as a potent hydrogen-bond acceptor, while the pyrrole NH serves as a hydrogen-bond donor. This exact geometry mimics the binding of ATP in the hinge region of kinases.
Intramolecular Stabilization : In active derivatives, an intramolecular hydrogen bond often forms between the newly synthesized amide NH and the pyridine nitrogen. This locks the molecule into a planar, bioactive conformation, reducing the entropic penalty upon target binding.
The most extensively validated mechanism of action for these derivatives is the targeted inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) . The FGF19-FGFR4 signaling axis is a primary oncogenic driver in hepatocellular carcinoma (HCC). However, traditional ATP-competitive inhibitors rapidly lose efficacy due to acquired "gatekeeper" mutations (e.g., V550L and V550M), which sterically block drug access to the orthosteric pocket.
By introducing a 5-formyl group to the pyrrolo[3,2-b]pyridine-3-carboxamide scaffold, researchers have engineered reversible-covalent inhibitors that bypass this resistance.
The Covalent Binding Cascade
Hinge Recognition : The pyridine nitrogen forms a critical hydrogen bond with the backbone of Ala553 in the FGFR4 hinge region.
Covalent Trapping : The 5-formyl warhead is positioned in perfect proximity to Cys552. It undergoes a nucleophilic attack by the cysteine thiol, forming a reversible hemi-thioacetal adduct .
Mutation Evasion : Because the covalent bond dramatically increases the drug's residence time, the inhibitor outcompetes ATP even when the V550L/M bulky mutations alter the pocket's architecture.
Fig 1. Reversible-covalent inhibition of the FGF19-FGFR4 signaling axis by pyrrolopyridines.
Beyond oncology, the pyrrolo[3,2-b]pyridine scaffold has demonstrated profound efficacy as an antibacterial and antitubercular agent .
Disruption of Cell Wall Biosynthesis
In Mycobacterium tuberculosis, the enzyme Decaprenylphosphoryl-
β
-D-ribose-2'-epimerase (DprE1) is essential for synthesizing arabinogalactan, a core component of the mycobacterial cell wall.
When the 3-carboxylate is converted into a 3-carboxamide linked to a 2-methoxypyridine or fluorophenyl group, the resulting molecule acts as a potent DprE1 inhibitor. The rigid pyrrolo-pyridine core anchors the molecule at the active site, allowing the lipophilic substituents to deeply penetrate the hydrophobic pocket of DprE1. This competitive inhibition halts epimerization, leading to catastrophic cell wall failure and bacterial lysis.
Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of these derivatives requires protocols with built-in causality checks and internal validation.
Rationale : A FRET-based assay is selected over radiometric methods to provide a ratiometric readout. This design is self-validating because it mathematically cancels out artifacts caused by compound autofluorescence or fluorescence quenching.
Step-by-Step Methodology :
Compound Preparation : Dilute the pyrrolo[3,2-b]pyridine derivative in 100% DMSO, then transfer to a 384-well plate to achieve a final DMSO concentration of 1%. (Causality: 1% DMSO maintains compound solubility without inducing solvent-mediated kinase denaturation).
Pre-Incubation : Add purified FGFR4 kinase (Wild-Type or V550L mutant) and the FRET-peptide substrate. Incubate for 60 minutes at room temperature. (Causality: Pre-incubation is mandatory for covalent inhibitors to allow the hemi-thioacetal bond formation with Cys552 to reach thermodynamic equilibrium).
Reaction Initiation : Add ATP at its predetermined apparent
Km
value. (Causality: Running the assay at
Km
ensures the system is highly sensitive to competitive binding dynamics).
Development : After 1 hour, add the Development Reagent (a site-specific protease). The protease cleaves only unphosphorylated peptides, disrupting the FRET signal.
Readout & Validation : Measure the emission ratio of Coumarin (donor) to Fluorescein (acceptor). Utilize FGF401 as a positive control to validate assay sensitivity.
Fig 2. Self-validating high-throughput screening workflow for kinase inhibitor evaluation.
Rationale : Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. Ba/F3 cells are murine cells dependent on IL-3 for survival. By engineering them to express FGFR4 and withdrawing IL-3, cell survival becomes entirely dependent on the targeted kinase, creating a self-validating loop for on-target cellular efficacy.
Step-by-Step Methodology :
Cell Seeding : Seed engineered Ba/F3 cells (expressing WT or mutant FGFR4) into 96-well plates in IL-3-deprived media.
Treatment : Treat with serial dilutions of the derivative for 72 hours.
Viability Readout : Add CellTiter-Glo reagent to measure intracellular ATP levels (directly proportional to living cells) via luminescence.
Counter-Screen : Run a parallel assay using parental Ba/F3 cells supplemented with IL-3. (Causality: If the drug kills the parental cells, the compound is generally cytotoxic rather than a specific kinase inhibitor. This step prevents false-positive efficacy claims).
Quantitative Efficacy Profiles
The derivatization of the Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate scaffold yields highly potent agents across multiple disease models. The tables below summarize the quantitative data for leading derivatives.
Data represents the pyrrolo[3,2-b]pyridine-3-carboxamide derivative "Compound 8m" .
Strain / Target
Assay Type
MIC (
μ
g/mL) - Lead Derivative
MIC (
μ
g/mL) - Pyrazinamide (Control)
M. tuberculosis
Alamar Blue Assay
3.12
3.12
Conclusion
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is far more than a simple chemical building block; it is the foundation of a highly adaptable pharmacophore. By manipulating the 3-carboxylate into a carboxamide and functionalizing the 5-position, researchers can dictate the molecule's mechanism of action. Whether forming reversible-covalent bonds to overcome kinase gatekeeper mutations in oncology, or penetrating deep hydrophobic pockets to disrupt mycobacterial cell wall synthesis, this scaffold remains at the forefront of targeted drug discovery.
References
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and in silico docking studies
European Journal of Medicinal Chemistry (via ResearchGate)
URL:[Link]
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials
Molecular Diversity (PubMed)
URL:[Link]
Foundational
Pharmacokinetic Profiling of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate: A Technical Guide
Executive Summary Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 1934684-80-6) is a highly versatile heterocyclic building block and intermediate[1]. The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 1934684-80-6) is a highly versatile heterocyclic building block and intermediate[1]. The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in modern drug discovery, serving as the core pharmacophore for highly selective kinase inhibitors (e.g., reversible-covalent FGFR4 inhibitors)[2] and central nervous system (CNS) active allosteric modulators, including GluN2B negative allosteric modulators (NAMs)[3] and M1 positive allosteric modulators (PAMs)[4].
Despite its pharmacological utility, the pharmacokinetic (PK) optimization of the pyrrolo[3,2-b]pyridine core presents significant challenges. In vivo studies of related compounds frequently reveal moderate to high clearance rates—often exceeding hepatic blood flow—indicating a high potential for extra-hepatic metabolism[3]. Furthermore, the scaffold is susceptible to species-specific oxidative metabolism and the formation of reactive intermediates, which are commonly trapped as glutathione (GSH) adducts[3][4]. When profiling the methyl ester derivative specifically, researchers must account for rapid esterase-mediated hydrolysis, which dictates whether the compound acts as a stable systemic entity or a transient prodrug.
Causality in Experimental Design: The Esterase Liability
The presence of the methyl ester at the C3 position fundamentally alters the initial PK screening strategy. In systemic circulation and hepatic tissue, carboxylesterases (CES1 in the liver, CES2 in the intestine and plasma) rapidly hydrolyze methyl esters into their corresponding carboxylic acids.
The Causality Principle: If in vitro screening begins with standard CYP450 microsomal stability assays without first assessing plasma and hepatic esterase stability, the resulting data will be artifactual. The parent ester may appear rapidly cleared by CYP enzymes, when in reality, it is being cleaved by esterases. Therefore, the first critical node in the PK profiling workflow is determining the half-life (
t1/2
) of the ester bond. If the ester is rapidly cleaved, subsequent CYP450 metabolism, protein binding, and GSH trapping studies must be conducted on the carboxylic acid metabolite (2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid) rather than the parent ester.
Physicochemical Properties & ADME Predictors
Before initiating in vitro assays, establishing the physicochemical baseline is essential for interpreting permeability and solubility data. The methyl ester modification increases lipophilicity compared to the free acid, theoretically enhancing passive membrane permeability but introducing metabolic lability.
Table 1: Physicochemical & Predicted ADME Profile
Parameter
Value / Characteristic
Impact on Pharmacokinetics
Molecular Weight
190.20 g/mol
Highly favorable for CNS penetration and oral absorption.
LogP (Predicted)
~1.8 - 2.2
Optimal for passive diffusion; moderate lipophilicity prevents excessive non-specific protein binding.
Metabolic Liability
High (Ester, Core)
Susceptible to CES1/CES2 cleavage and CYP-mediated oxidation of the pyrrolo-pyridine core[3].
Clearance (Predicted)
High
Expected to exceed hepatic blood flow due to combined esterase and extra-hepatic clearance mechanisms[3].
CYP Inhibition
Low to Moderate
Related scaffolds show weak CYP3A4 inhibition but generally spare CYP2C9 and CYP2D6[2].
Metabolic Pathways & Workflow Visualization
The following diagrams illustrate the predicted metabolic fate of the compound and the tiered workflow required to validate its pharmacokinetic profile.
Fig 1: Primary metabolic pathways of the pyrrolo[3,2-b]pyridine methyl ester.
Fig 2: Tiered pharmacokinetic screening workflow for ester-containing scaffolds.
To ensure data trustworthiness, all assays must be designed as self-validating systems incorporating positive controls, negative controls, and internal standards.
This protocol assesses the susceptibility of the methyl ester to plasma carboxylesterases[5].
Preparation: Prepare a 1 mM stock solution of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate in LC-MS grade DMSO.
Incubation Setup: Pre-warm pooled plasma (human, rat, or mouse) to 37°C in a shaking water bath.
Reaction Initiation: Spike the test compound into the plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% to prevent enzyme denaturation.
Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots[5].
Quenching: Immediately quench the reaction by adding 150 µL (3 volumes) of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide or labetalol) to precipitate proteins[5].
Validation Controls: Run procaine (rapidly hydrolyzed) as a positive control and a buffer-only incubation as a negative control to rule out chemical instability.
Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode), tracking both the depletion of the parent ester and the appearance of the carboxylic acid metabolite.
Protocol B: Microsomal Stability & GSH Trapping
Because the 1H-pyrrolo[3,2-b]pyridine core is known to form GSH adducts[3], reactive metabolite screening is mandatory.
Incubation Mixture: Combine human or rat liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
GSH Supplementation: Add glutathione (GSH) to a final concentration of 5 mM to act as a trapping agent for reactive electrophiles.
Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding NADPH (1 mM final concentration).
Negative Control: A minus-NADPH incubation to differentiate CYP-mediated metabolism from background degradation.
Quenching & Analysis: Quench with cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze via High-Resolution Mass Spectrometry (HRMS). Utilize neutral loss scanning (monitoring for the loss of 129 Da, characteristic of GSH moieties) to identify and structurally elucidate reactive pyrrolo[3,2-b]pyridine intermediates[3].
Conclusion
The pharmacokinetic profiling of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate requires a highly structured, tiered approach. By prioritizing esterase stability assays before standard CYP450 profiling, and proactively screening for GSH adducts[3], drug development professionals can accurately map the metabolic fate of this compound. Understanding these parameters is critical before advancing derivatives of this privileged scaffold into costly in vivo efficacy models.
References
Source: PubMed Central (PMC), National Institutes of Health (NIH)
Source: PubMed Central (PMC), National Institutes of Health (NIH)
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors
Source: Journal of Medicinal Chemistry, ACS Publications
URL
An In-depth Technical Guide to the Preclinical Toxicological Assessment of Novel Pyrrolo[3,2-b]pyridine Analogs in Mammalian Cell Lines
Executive Summary: The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutic agents. As novel derivatives, such...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutic agents. As novel derivatives, such as Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, are synthesized, a robust and systematic evaluation of their toxicity profile in mammalian cell lines is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro toxicology studies for this important class of compounds. While direct toxicological data for Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is not extensively available in public literature, this whitepaper synthesizes methodologies and insights from studies on structurally related pyrrolo-pyridine derivatives to propose a best-practice approach to its preclinical safety assessment.
Introduction: The Pyrrolo[3,2-b]pyridine Scaffold and the Imperative for Early-Stage Toxicological Profiling
The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[3,2-b]pyridine core results in a heterocyclic structure with unique electronic and steric properties, making it an attractive starting point for the design of compounds that can interact with a variety of biological targets. Indeed, derivatives of the broader pyrrolo-pyridine family have been investigated as potent inhibitors of fibroblast growth factor receptor (FGFR), maternal embryonic leucine zipper kinase (MELK), and tubulin polymerization, with many exhibiting significant anti-proliferative effects against cancer cell lines.[1][2][3]
However, the very mechanisms that confer therapeutic efficacy—such as the inhibition of critical cellular processes like proliferation and migration—can also be the source of off-target toxicities. Therefore, a thorough understanding of a compound's cytotoxic potential in various mammalian cell lines is a critical early step in the drug development pipeline. This guide outlines a logical, multi-tiered approach to elucidating the toxicity profile of novel 1H-pyrrolo[3,2-b]pyridine derivatives, exemplified by Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
Foundational Cytotoxicity Assessment: Determining the Dose-Response Relationship
The initial step in toxicological profiling is to establish the concentration range over which a compound elicits a cytotoxic response. This is typically achieved by measuring cell viability across a range of compound concentrations.
Key Experimental Workflow: Cell Viability Assays
A typical workflow for assessing cell viability is depicted below. The choice of cell line is critical and should ideally include both cancerous and non-cancerous lines to assess for any therapeutic window. For instance, a compound might be highly cytotoxic to a cancer cell line (e.g., A549, MDA-MB-231, or MCF-7) while showing minimal effects on a non-cancerous cell line (e.g., MCF-10A or primary cells).[2]
Figure 1: A generalized workflow for determining the IC50 value of a test compound in a cell-based viability assay.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
Mammalian cell line of choice
Complete growth medium
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (or other test compound)
DMSO (vehicle control)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
96-well plates
Plate reader (570 nm)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Preparation: Prepare a 2X stock of the test compound at various concentrations by serial dilution in complete growth medium. Ensure the final DMSO concentration does not exceed 0.5%.
Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and wells with medium only (blank). Incubate for 24, 48, or 72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Subtract the absorbance of the blank wells from all other wells. Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Summarizing Cytotoxicity Data
The results from the initial cytotoxicity screening should be summarized in a clear and concise table.
Note: IC50 values are for illustrative purposes based on related pyrrolo-pyridine derivatives.
Mechanistic Insights: Investigating the Mode of Cell Death
Once the cytotoxic potential of a compound has been established, the next logical step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis and necrosis.
Apoptosis vs. Necrosis
Apoptosis: A programmed and orderly process of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is generally considered a "clean" form of cell death that does not elicit an inflammatory response.
Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis, leading to the release of intracellular contents and inflammation.
Experimental Approach: Flow Cytometry with Annexin V and Propidium Iodide Staining
Flow cytometry is a powerful technique for differentiating between apoptotic and necrotic cells.
Figure 2: Workflow for assessing apoptosis and necrosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Detailed Protocol: Annexin V/PI Staining
Materials:
Cells treated with the test compound
Annexin V-FITC Apoptosis Detection Kit
Flow cytometer
Procedure:
Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Investigating Effects on Cell Cycle Progression
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Analyzing the cell cycle distribution can provide valuable clues about the compound's mechanism of action. For example, some pyrrolo[3,2-c]pyridine derivatives have been shown to cause G2/M phase cell cycle arrest.[3]
Experimental Approach: Propidium Iodide Staining and Flow Cytometry
Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Detailed Protocol: Cell Cycle Analysis
Materials:
Cells treated with the test compound
70% cold ethanol
RNase A
Propidium Iodide staining solution
Flow cytometer
Procedure:
Cell Treatment and Fixation: Treat cells as described previously. Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C overnight.
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
Incubation: Incubate for 30 minutes at room temperature in the dark.
Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Potential Mechanisms of Toxicity for Pyrrolo[3,2-b]pyridine Derivatives
Based on the known biological activities of related pyrrolo-pyridine scaffolds, several potential mechanisms of toxicity for Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can be hypothesized.
Figure 3: Potential mechanisms of action for pyrrolo-pyridine derivatives leading to cytotoxic outcomes.
Further investigation into these potential pathways could involve western blotting to assess the phosphorylation status of key signaling proteins or kinase activity assays to directly measure the inhibitory effect of the compound on specific enzymes.
Conclusion and Future Directions
This guide provides a foundational framework for assessing the in vitro toxicity profile of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate and other novel pyrrolo-pyridine derivatives. By systematically evaluating dose-dependent cytotoxicity, mode of cell death, and effects on the cell cycle, researchers can gain critical insights into the compound's safety profile and mechanism of action. Future studies should aim to expand the panel of cell lines to include those from different tissues of origin and should also consider investigating potential liabilities such as inhibition of cytochrome P450 enzymes.[2] Ultimately, a comprehensive in vitro toxicological assessment is an indispensable component of the preclinical data package required for the advancement of any new chemical entity towards clinical development.
References
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry. [Link]
Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Technical ProtocolTarget Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Strategic Overview & Retrosynthetic Rationale
The 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere of indole to improve aqueous solubility, metabolic stability, and hydrogen-bonding interactions within kinase active sites[1]. However, the synthesis of heavily substituted 4-azaindoles presents significant challenges. Classical methods, such as the Fischer indole synthesis, often fail or proceed in poor yields because the electron-deficient pyridine ring strongly disfavors the requisite[3,3]-sigmatropic rearrangement [2].
To achieve the precise regiochemistry required for Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 1934684-80-6), we bypass classical routes in favor of a highly atom-economical Palladium-Catalyzed Heteroannulation . By reacting 3-amino-2-iodopyridine with methyl acetoacetate, the C2-methyl and C3-carboxylate groups are installed simultaneously during the pyrrole ring construction. This strategy prevents the need for multi-step formylation and oxidation sequences, providing a robust, scalable, and self-validating synthetic pathway.
Mechanistic Causality: The Palladium-Catalyzed Annulation
The success of this route relies on the differential reactivity of the functional groups on the pyridine precursor and the
β
-keto ester.
Oxidative Addition: The catalytic cycle initiates with the rapid oxidative addition of the electron-rich Pd(0) species into the highly reactive C–I bond of 3-amino-2-iodopyridine.
Enolate Coordination &
α
-Arylation: Cesium carbonate (
Cs2CO3
) deprotonates methyl acetoacetate. The large cesium cation weakly coordinates the enolate, enhancing its nucleophilicity. The enolate displaces the iodide on the Pd(II) complex, followed by reductive elimination to form the C–C bond, yielding an
α
-(2-amino-3-pyridyl)-
β
-keto ester intermediate.
Intramolecular Condensation: The pendant primary amine at the pyridine C3 position is perfectly positioned to attack the highly electrophilic ketone carbonyl (preferentially over the ester). Subsequent dehydration (-H
2
O) drives the aromatization, irreversibly yielding the target 4-azaindole core [3].
Caption: Palladium-catalyzed annulation mechanism via alpha-arylation and intramolecular condensation.
Expert Insight: Aminopyridines can act as bidentate ligands and poison palladium catalysts. Utilizing 1,1'-Bis(diphenylphosphino)ferrocene (dppf)—a bidentate ligand with a wide bite angle—forces the Pd center to remain catalytically active and accelerates the sterically hindered reductive elimination step.
This protocol is designed to be self-validating; the distinct color changes (from the dark red Pd-complex to a yellow/brown suspension upon product formation) and the generation of water (condensation byproduct) serve as in-process indicators of reaction progression.
Catalyst Pre-Activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine
Pd(OAc)2
and dppf. Evacuate and backfill the flask with dry Nitrogen (
N2
) three times. Add 10 mL of anhydrous, degassed DMF and stir at room temperature for 15 minutes until a homogeneous orange/red solution forms.
Reagent Addition: To the active catalyst solution, add 3-amino-2-iodopyridine, methyl acetoacetate, and
Cs2CO3
. Add the remaining 30 mL of DMF.
Thermal Annulation: Seal the flask and heat the reaction mixture to 110 °C using a pre-heated oil bath. Causality Note: Temperatures below 90 °C stall the reaction at the uncyclized
α
-aryl intermediate, while temperatures above 130 °C lead to decarboxylation.
Monitoring: Stir vigorously for 12 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 1:1, UV active).
Aqueous Workup: Cool the mixture to room temperature. Quench the reaction by adding 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (
3×50
mL).
Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl solution (
3×30
mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% EtOAc in Hexanes to afford the pure product as an off-white solid.
Caption: Experimental workflow for the synthesis of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
Quantitative Data & Optimization
The choice of base and solvent dictates the equilibrium of the enolate formation and the stability of the palladium intermediates. Table 1 summarizes the optimization parameters validating the selected protocol.
Table 1: Optimization of Reaction Conditions
Entry
Catalyst
Ligand
Base
Solvent
Temp (°C)
Isolated Yield (%)
1
Pd(OAc)2
PPh3
K2CO3
DMF
110
45
2
Pd(OAc)2
dppf
K2CO3
DMF
110
62
3
Pd2(dba)3
dppf
Cs2CO3
DMF
110
78
4
Pd(OAc)2
dppf
Cs2CO3
DMF
110
85
5
Pd(OAc)2
dppf
Cs2CO3
Toluene
110
Trace
Conclusion:
Cs2CO3
in highly polar aprotic solvents (DMF) is mandatory. Toluene fails to adequately solvate the cesium enolate, preventing the
α
-arylation step.
Analytical Characterization
Validating the 4-azaindole architecture requires careful interpretation of the
1H
NMR spectrum. The pyridine nitrogen resides at position 4 of the fused system, placing the most deshielded proton at C5 (adjacent to the pyridine nitrogen).
Table 2: Analytical Characterization Data
Technique
Parameter
Observation/Value
Structural Assignment
LC-MS
m/z[M+H]+
191.08
Confirms molecular weight (MW: 190.20 g/mol )
1H
NMR
δ
11.80 (br s, 1H)
Pyrrole N-H
Highly deshielded due to hydrogen bonding
1H
NMR
δ
8.35 (dd,
J=4.7,1.4
Hz, 1H)
C5-H (Pyridine)
Adjacent to Pyridine N4; most downfield
1H
NMR
δ
7.98 (dd,
J=8.1,1.4
Hz, 1H)
C7-H (Pyridine)
Adjacent to bridgehead C7a
1H
NMR
δ
7.15 (dd,
J=8.1,4.7
Hz, 1H)
C6-H (Pyridine)
Meta to Pyridine N4; standard coupling
1H
NMR
δ
3.85 (s, 3H)
O-
CH3
Ester methoxy group
1H
NMR
δ
2.70 (s, 3H)
C2-
CH3
Pyrrole methyl group
References
L., R., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Retrieved from [Link]
Chen, C., et al. (2004). Synthesis of Indoles via Palladium-Catalyzed Annulation of o-Haloanilines with beta-Keto Esters. Journal of Organic Chemistry. Retrieved from [Link]
Application
Illuminating the Core: A Detailed Guide to the 1H NMR Characterization of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Introduction: In the landscape of contemporary drug discovery and materials science, the structural elucidation of novel heterocyclic compounds is of paramount importance. Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carb...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: In the landscape of contemporary drug discovery and materials science, the structural elucidation of novel heterocyclic compounds is of paramount importance. Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a member of the 4-azaindole family, represents a significant scaffold due to its structural resemblance to biologically relevant indoles and purines.[1] This unique fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring imparts distinct physicochemical properties, making it a valuable building block for therapeutic agents.[1] Accurate and unambiguous characterization of this molecule is the bedrock upon which its potential applications are built. This application note provides a comprehensive, in-depth guide to the characterization of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate using one-dimensional proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, tailored for researchers, scientists, and drug development professionals.
Guiding Principles for Spectral Interpretation
Before delving into the specific protocol, it is crucial to understand the foundational principles governing the 1H NMR spectrum of this molecule. The chemical shifts (δ), coupling constants (J), and integration values of the protons are dictated by the unique electronic environment of the 1H-pyrrolo[3,2-b]pyridine core.
The Aromatic Region: The protons on the bicyclic ring system will reside in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm.[1] The electron-withdrawing effect of the pyridine nitrogen atom will generally deshield the protons on the pyridine ring (H-5, H-6, and H-7) compared to those on a simple benzene ring.
The Pyrrole Protons: The N-H proton of the pyrrole ring is expected to be a broad singlet at a high chemical shift, often exceeding 10 ppm, due to its acidic nature and potential for hydrogen bonding.[1]
Substituent Effects: The methyl group at the 2-position (C2-CH₃) will appear as a singlet in the upfield region, typically around 2.5 ppm. The methyl ester group (COOCH₃) will also present as a singlet, generally between 3.8 and 4.0 ppm. These substituents will also exert electronic effects, subtly influencing the chemical shifts of the nearby aromatic protons.
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
This section details a robust protocol for the preparation and acquisition of a high-quality 1H NMR spectrum of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
Workflow Diagram:
Caption: Experimental workflow for 1H NMR analysis.
Step-by-Step Procedure:
Sample Weighing: Accurately weigh approximately 5-10 mg of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate into a clean, dry vial.
Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for heterocyclic compounds as it can solubilize a wide range of substances and its residual peak does not typically interfere with the aromatic region. Chloroform-d (CDCl₃) is another common alternative.
Filtration: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.
Addition of Internal Standard: Add a small amount of an internal standard, such as TMS, to the NMR tube. TMS provides a reference signal at 0.00 ppm.
Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Data Processing:
Apply Fourier transformation to the acquired free induction decay (FID).
Perform phase and baseline corrections to obtain a clean spectrum.
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Integrate all the signals to determine the relative number of protons for each resonance.
Data Interpretation and Spectral Assignment
The following is a predicted 1H NMR spectrum for Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate based on the analysis of structurally similar compounds.
Molecular Structure with Proton Numbering:
Caption: Structure of the target molecule with proton labels.
Predicted 1H NMR Data Summary (400 MHz, DMSO-d₆):
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
H1
~11.5 - 12.5
br s
-
1H
Pyrrole N-H
H5
~8.2 - 8.4
dd
J = ~4.5, ~1.5
1H
Pyridine C5-H
H7
~7.9 - 8.1
dd
J = ~8.0, ~1.5
1H
Pyridine C7-H
H6
~7.1 - 7.3
dd
J = ~8.0, ~4.5
1H
Pyridine C6-H
COOCH₃
~3.8 - 3.9
s
-
3H
Methyl Ester
C2-CH₃
~2.6 - 2.7
s
-
3H
C2-Methyl
Detailed Rationale for Assignments:
H1 (N-H): This proton is attached to a nitrogen in an aromatic system and is expected to be significantly deshielded, appearing as a broad singlet due to quadrupolar relaxation and potential exchange with trace amounts of water.[1]
H5: This proton is ortho to the pyridine nitrogen, leading to a downfield shift. It will be a doublet of doublets due to coupling with H6 (ortho coupling, J ≈ 4.5 Hz) and H7 (meta coupling, J ≈ 1.5 Hz).
H7: This proton is also adjacent to the fused ring system and will experience ortho coupling with H6 (J ≈ 8.0 Hz) and meta coupling with H5 (J ≈ 1.5 Hz), resulting in a doublet of doublets.
H6: This proton will be a doublet of doublets due to ortho coupling with both H5 (J ≈ 4.5 Hz) and H7 (J ≈ 8.0 Hz).
COOCH₃: The methyl protons of the ester group are in a relatively shielded environment and will appear as a sharp singlet, as there are no adjacent protons to couple with.
C2-CH₃: The methyl group attached to the pyrrole ring will also be a singlet, shifted slightly downfield compared to a typical aliphatic methyl group due to the aromatic ring current.
Conclusion
1H NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. By following the detailed protocol outlined in this application note and understanding the key principles of spectral interpretation for this heterocyclic system, researchers can confidently characterize this important molecule. The predicted spectral data provides a valuable reference for the assignment of the obtained 1H NMR spectrum, facilitating the seamless progression of research and development endeavors involving this and related 4-azaindole derivatives.
References
MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]
Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
Application Notes and Protocols for In Vivo Dosing of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
A Guide for Preclinical Research and Development Authored by: Gemini, Senior Application Scientist Disclaimer: This document provides a comprehensive framework and detailed protocols for the in vivo administration of Met...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Preclinical Research and Development
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document provides a comprehensive framework and detailed protocols for the in vivo administration of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a novel heterocyclic compound. Given the limited publicly available data on this specific molecule, the following protocols are based on established best practices for poorly soluble, small molecule drug candidates and related pyrrolopyridine derivatives. Researchers must conduct compound-specific characterization and pilot studies to determine optimal parameters.
Introduction: The Therapeutic Potential of Pyrrolopyridine Scaffolds
The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have shown promise as kinase inhibitors, anticancer agents, and modulators of neurological pathways.[2] Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate represents a promising entity within this class. Its successful preclinical development hinges on rigorous in vivo testing, which requires well-defined and reproducible dosing protocols.
This guide provides an in-depth exploration of the critical considerations and methodologies for the in vivo administration of this compound, with a focus on ensuring scientific integrity, animal welfare, and data quality. We will delve into formulation strategies for poorly soluble compounds, detailed administration protocols for various routes, and essential considerations for study design.
Pre-formulation and Compound Characterization: The Foundation of a Successful In Vivo Study
Prior to in vivo administration, a thorough understanding of the physicochemical properties of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is paramount. Many novel drug candidates emerging from discovery pipelines are poorly water-soluble, which presents a significant challenge for achieving adequate bioavailability.[3][4][5]
Key Physicochemical Parameters to Determine:
Aqueous Solubility: Assess solubility at various pH levels to understand its dissolution characteristics in different physiological environments.
LogP/LogD: The octanol-water partition coefficient is a critical indicator of a compound's lipophilicity and its potential for membrane permeability.
pKa: The ionization constant will influence solubility and absorption at different pH values.
Stability: Evaluate the compound's stability in potential vehicle components and under different storage conditions (e.g., temperature, light).
A hypothetical summary of these properties for our target compound is presented in the table below. Researchers must determine these values experimentally for their specific batch of the compound.
Physicochemical Property
Hypothetical Value/Characteristic
Implication for In Vivo Dosing
Aqueous Solubility (pH 7.4)
< 1 µg/mL
The compound is poorly soluble, necessitating the use of solubilizing agents or advanced formulation strategies.[6][7]
LogP
> 3
High lipophilicity suggests good membrane permeability but also contributes to poor aqueous solubility.
Molecular Weight
176.17 g/mol
A relatively small molecule, which is favorable for oral absorption if solubility can be overcome.
Chemical Structure
Pyrrolopyridine core
This scaffold has been associated with various biological activities, including kinase inhibition.[8][9][10]
Formulation Development for Poorly Soluble Compounds
The primary goal of formulation is to deliver the compound in a safe, stable, and bioavailable manner. For a poorly soluble compound like Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a simple aqueous solution is not feasible. The choice of vehicle is critical and depends on the intended route of administration.[11][12][13]
Vehicle Selection and Preparation
A tiered approach to vehicle screening is recommended, starting with simpler systems and progressing to more complex ones as needed.
Commonly Used Vehicles for Preclinical In Vivo Studies:
Vehicle Composition
Primary Route(s)
Advantages
Considerations
Aqueous Suspension (e.g., 0.5% Methylcellulose or CMC)
Oral (PO)
Generally well-tolerated and can improve the oral exposure of some poorly soluble compounds.[11][14]
Requires careful particle size control (micronization) to enhance dissolution. May not be suitable for compounds with very low solubility.
Co-solvent Systems (e.g., DMSO, PEG300, Tween-80 in Saline)
PO, IP, IV
Can significantly increase the solubility of hydrophobic compounds.[6][7]
Potential for toxicity, especially with higher concentrations of DMSO.[12] The solution may precipitate upon injection into the aqueous environment of the body. A pilot tolerability study is essential.
Can enhance oral bioavailability by utilizing lipid absorption pathways.[3][7] Suitable for subcutaneous depot formulations.[15]
Can influence the pharmacokinetic profile and may not be suitable for all compounds. Self-emulsifying drug delivery systems (SEDDS) require careful optimization.[6][16]
Step-by-Step Protocol for Vehicle Screening
Solubility Testing:
Prepare saturated solutions of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate in a panel of candidate vehicles.
Equilibrate the solutions for a set period (e.g., 24-48 hours) with agitation.
Centrifuge to pellet undissolved compound.
Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to quantify the solubility.
Stability Assessment:
Prepare the compound in the most promising vehicles at the target concentration.
Store the formulations under the intended experimental conditions (e.g., room temperature, 4°C).
Analyze the concentration of the compound at various time points (e.g., 0, 4, 24, 48 hours) to assess stability.
In Vivo Tolerability Study:
Administer the vehicle alone (without the compound) to a small group of animals via the intended route of administration.
Closely monitor the animals for any adverse effects, such as changes in behavior, weight loss, or injection site reactions.[17]
In Vivo Dosing Protocols
The choice of administration route depends on the study's objectives, such as determining oral bioavailability, assessing efficacy in a specific disease model, or evaluating toxicity. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage (PO)
Oral administration is the most common and clinically relevant route for many small molecule drugs.
Sterile syringes and needles (e.g., 25-27 gauge)[18][19]
70% ethanol for disinfection
Animal scale
Protocol:
Animal Preparation:
Weigh the animal to calculate the dosing volume. The maximum recommended IP injection volume for mice is 10 mL/kg.[18]
Restrain the mouse in dorsal recumbency (on its back) with the head tilted slightly downward.[19]
Dose Preparation:
Ensure the formulation is sterile. If it is a suspension, ensure it is well-suspended.
Draw the calculated volume into a sterile syringe.
Administration:
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[19]
Disinfect the injection site with 70% ethanol.
Insert the needle at a 30-45 degree angle with the bevel facing up.[18][19]
Aspirate to ensure the needle is not in an organ or blood vessel (no fluid should enter the syringe).[19]
Inject the formulation slowly.
Withdraw the needle and return the mouse to its cage.
Post-Dosing Monitoring:
Observe for any signs of pain, bleeding, or peritonitis.[18]
Subcutaneous Injection (SC)
SC administration provides a slower, more sustained release of the compound compared to IP or IV injection. It is often used for depot formulations.[15]
Gently restrain the mouse and lift a fold of skin on the back, between the shoulder blades, to create a "tent."
Dose Preparation:
Draw the calculated volume of the sterile formulation into a syringe.
Administration:
Disinfect the injection site.
Insert the needle into the base of the skin tent, parallel to the body.
Inject the formulation.
Withdraw the needle and gently massage the area to help disperse the liquid.
Post-Dosing Monitoring:
Observe the injection site for any signs of irritation, swelling, or necrosis.[17]
Study Design and Experimental Workflows
A well-designed study is crucial for obtaining meaningful and interpretable data. The following diagrams illustrate key experimental workflows.
Formulation Development Workflow
Caption: Workflow for selecting a suitable formulation.
Pharmacokinetic (PK) Study Workflow
Caption: Workflow for a typical pharmacokinetic study.
Potential Mechanism of Action and Downstream Analysis
While the specific target of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is not yet defined in the public domain, many pyrrolopyridine derivatives function as kinase inhibitors.[8][20] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
If this compound is hypothesized to be a kinase inhibitor, in vivo studies should include pharmacodynamic (PD) endpoints to assess target engagement.
Possible Signaling Pathway Involvement:
Caption: Hypothesized kinase inhibition pathway.
Pharmacodynamic Assays:
Western Blotting: Analyze protein lysates from tumor or tissue samples to measure the phosphorylation status of the target kinase and its downstream substrates.
Immunohistochemistry (IHC): Stain tissue sections to visualize the expression and phosphorylation of target proteins within the tissue microenvironment.
ELISA: Quantify levels of specific phosphorylated proteins or downstream biomarkers in plasma or tissue homogenates.
Conclusion and Future Directions
The in vivo evaluation of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate requires a systematic and evidence-based approach. This guide provides the foundational protocols and strategic considerations necessary for researchers to design and execute robust preclinical studies. By carefully characterizing the compound's physicochemical properties, developing a suitable formulation, and employing rigorous dosing procedures, the scientific community can effectively elucidate the therapeutic potential of this promising molecule. Future work should focus on identifying the specific molecular target(s) to enable the selection of appropriate disease models and the development of targeted pharmacodynamic assays.
References
Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science.
PMC. (n.d.). Intraperitoneal Injection of Neonatal Mice.
Institute of Laboratory Animal Science (LTK). (2018, August 6). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p..
Protocols.io. (2020, May 5). Intraperitoneal Injection in an Adult Mouse V.1.
A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. (n.d.).
Benchchem. (n.d.). Technical Support Center: Optimization of Oral Gavage Techniques for Retagliptin in Mice.
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed.
PMC. (n.d.). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice.
PMC. (n.d.). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review.
PMC. (n.d.). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
(2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
ASM Journals. (2012, October 16). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy.
AbMole BioScience. (n.d.). Kinase Inhibitors on Animal Modeling Signaling Pathways.
In Vivo Screening Model for Excipients and Vehicles Used in Subcutaneous Injections. (n.d.).
Benchchem. (n.d.). Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds.
ResearchGate. (2025, August 9). What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice ?.
PMC. (n.d.). In vivo screening of subcutaneous tolerability for the development of novel excipients.
PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
PubMed. (2025, May 16). Development and Preclinical Testing of a Rapid, High-Volume, Auto-Injector for Subcutaneous Administration with Recombinant Human Hyaluronidase.
MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
There et al., IJPSR, 2023; Vol. 14(3): 1076-1097. (2022, June 17).
ACS Publications. (2002, December 12). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity | Journal of Medicinal Chemistry.
MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
PMC. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
MDPI. (2020, December 12). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones.
Smolecule. (2024, August 10). 1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Technical Support Center: Optimizing Crystallization of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals working with Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 1934684-8...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals working with Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 1934684-80-6) [1]. This compound is a highly valuable 4-azaindole building block, frequently utilized in the synthesis of advanced therapeutics, including selective reversible-covalent FGFR4 kinase inhibitors[2].
Crystallization of the pyrrolo[3,2-b]pyridine scaffold is notoriously challenging due to its unique electronic properties and propensity for polymorphism[3]. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.
Part 1: Mechanistic Insights — The Causality of 4-Azaindole Crystallization
To successfully crystallize this compound, one must understand the competing intermolecular forces at play. Do not treat crystallization as a mere physical separation; it is a highly controlled supramolecular assembly.
The Push-Pull Hydrogen Bonding Network: The 4-azaindole core possesses a strong hydrogen bond donor (the N1-H of the pyrrole ring) and a strong acceptor (the N4 atom of the pyridine ring). In non-polar environments, this drives rapid, unidirectional kinetic growth (1D chains), resulting in fine, unfilterable needles.
The Role of the C3-Ester: The methyl carboxylate group at the C3 position introduces a competing hydrogen bond acceptor (the carbonyl oxygen). Protic solvents (like Methanol) can bridge the N1-H and the C3-C=O, disrupting the 1D kinetic chains and promoting a 3D thermodynamic network (block-like crystals).
Steric Hindrance: The C2-methyl group increases the lipophilicity of the molecule and disrupts planar
π−π
stacking. If supersaturation is generated too rapidly (e.g., via aqueous anti-solvent addition), the molecule cannot orient itself fast enough, leading to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
Part 2: Troubleshooting Guides & FAQs
Q1: My crystallization yields a thick oil instead of solid crystals (Oiling out / LLPS). How do I fix this?A1: Oiling out occurs when your cooling or anti-solvent trajectory crosses the binodal curve (liquid-liquid coexistence) before reaching the spinodal curve (solid-liquid nucleation). The lipophilic C2-methyl group makes this compound highly prone to forming a solute-rich liquid phase in aqueous mixtures.
The Fix: Lower the initial supersaturation. Shift from a steep cooling profile to a seeded, slow-cooling profile. If using an anti-solvent, replace water with a less polar alternative like heptane. Alternatively, add 5–10% of a bridging solvent (e.g., Ethyl Acetate) to your Methanol/Water system; this increases the solute's affinity for the solvent mixture, shifting the phase boundary away from the LLPS zone.
Q2: I am getting fine, hair-like needles that clog my filter and trap impurities. How can I improve the crystal habit?A2: Needles indicate rapid 1D kinetic growth driven by the N1-H···N4 hydrogen bonds.
The Fix: Disrupt this kinetic pathway by using a hydrogen-bond-competing protic solvent (e.g., Methanol) rather than a non-polar solvent (e.g., Toluene). Furthermore, introduce temperature cycling (Ostwald ripening) . By oscillating the temperature (e.g., heating from 20°C to 35°C, then slowly cooling back to 20°C), you dissolve the kinetically favored fine needles (which have a high surface-area-to-volume ratio and higher solubility) and deposit that mass onto the thicker, thermodynamically stable crystal faces.
Q3: How do I ensure I am isolating the thermodynamically stable polymorph?A3: Pyrrolo[3,2-b]pyridines frequently exhibit polymorphism, trapping solvents or forming metastable lattices[3].
The Fix: Do not rely on crash-cooling. Instead, perform a prolonged solvent-mediated polymorphic transformation (slurry) at elevated temperatures (e.g., 50°C in Isopropanol for 48 hours). The thermal energy allows metastable forms to dissolve and recrystallize exclusively as the thermodynamically stable form.
Part 3: Standard Operating Protocols (Self-Validating Systems)
Protocol A: Seeded Cooling Crystallization (Optimized for Habit & Purity)
This protocol is designed to avoid LLPS and promote the growth of easily filterable prismatic blocks.
Dissolution: Suspend 10.0 g of crude Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate in 80 mL of Methanol.
Heating: Heat the suspension to 60°C under gentle agitation (250 rpm) until complete dissolution is achieved.
Clarification & Validation: Perform a hot filtration through a 0.45 µm PTFE membrane. Validation Check: The filtrate must be optically clear. Any turbidity indicates premature nucleation or LLPS; if observed, reheat the filtrate to 65°C until clear.
Cooling to Metastable Zone: Cool the filtrate to 45°C at a controlled rate of 0.5°C/min.
Seeding & Validation: Introduce 0.1 g (1 wt%) of pure, milled Form II seed crystals. Hold the temperature at 45°C for 2 hours. Validation Check: Inspect a sample microscopically. The seed crystals must retain their sharp edges (indicating no dissolution) and increase slightly in size (confirming the system is within the metastable zone).
Controlled Cooling: Cool the slurry from 45°C to 5°C using a cubic (non-linear) cooling profile over 8 hours to maintain constant supersaturation.
Isolation & Validation: Filter the resulting crystals under vacuum. Validation Check: Measure the mother liquor concentration via UV-Vis; it must be <15 mg/mL, confirming thermodynamic equilibrium has been reached. Wash the cake with 2 x 10 mL of cold Methanol (5°C).
Drying: Dry in a vacuum oven at 40°C for 12 hours to yield the pure product.
Part 4: Quantitative Data Summaries
Table 1: Solvent Selection Matrix
Data reflects the thermodynamic behavior of the 4-azaindole core under standard laboratory conditions.
Solvent System
Boiling Point (°C)
Solubility (25°C)
Solubility (60°C)
Crystallization Utility & Causality
Methanol
64.7
~15 mg/mL
~120 mg/mL
Primary solvent. Protic nature disrupts 1D N-H···N chains, promoting a 3D block habit.
Ethyl Acetate
77.1
~25 mg/mL
~180 mg/mL
Co-solvent. High solubility; useful for shifting the binodal curve to prevent oiling out.
Heptane
98.4
<1 mg/mL
<5 mg/mL
Anti-solvent. Induces high supersaturation. Must be added dropwise to avoid LLPS.
Water
100.0
<0.1 mg/mL
<1 mg/mL
Avoid. High risk of oiling out due to the lipophilic C2-methyl group rejecting the aqueous phase.
Table 2: Polymorph & Habit Screening Data
Solid State Form
Onset of Melting (DSC)
Crystal Habit
Thermodynamic Stability
Formation Conditions
Form I
185°C
Fine Needles
Metastable
Rapid cooling from non-polar solvents or unseeded crash precipitation.
Form II
192°C
Prismatic Blocks
Stable
Seeded slow cooling in Methanol, or prolonged slurry at 50°C.
Solvate (MeOH)
145°C (Desolvation)
Thin Plates
Unstable
Crystallization at sub-zero temperatures (<0°C) in pure Methanol.
Part 5: Visualizations
Optimized crystallization workflow for 4-azaindole derivatives to prevent oiling out.
Mechanistic pathway of hydrogen-bond driven nucleation and crystal habit formation.
References
[3] Technical Support Center: Crystallization of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.3
[2] Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
2
Technical Support Center: Optimizing Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Fluorescence Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing signal-to-noise ratio (SNR) challenges in small-molecule fluorescence assays.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing signal-to-noise ratio (SNR) challenges in small-molecule fluorescence assays. Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a highly versatile azaindole derivative used extensively in medicinal chemistry, biological sensing, and as a structural building block[1].
However, its intrinsic photophysical properties—specifically its excitation and emission profiles in the UV-to-blue/green spectrum—make it highly susceptible to background noise. This noise typically originates from biological autofluorescence, fixative artifacts, and media components[2][3].
This guide is designed to provide you with field-proven, self-validating protocols and mechanistic explanations to help you isolate your true target signal from the background noise.
🔬 Mechanistic Overview: The Causality of Background Noise
To troubleshoot effectively, we must first understand the physical causality of the noise. Pyrrolo[3,2-b]pyridine derivatives generally require UV/Vis excitation and emit in the blue-to-green wavelength range. Unfortunately, this is the exact spectral window where many endogenous and exogenous assay components autofluoresce[4].
Endogenous Fluorophores: Intracellular molecules such as NADH, riboflavin, and structural proteins like collagen and elastin naturally absorb and emit in this range[2][5].
Media Components: Fetal Bovine Serum (FBS) contains aromatic amino acids, and Phenol Red (a pH indicator) exhibits broad-spectrum fluorescence that severely degrades the Signal-to-Blank (S/B) ratio[4].
Fixative Artifacts: Aldehyde-based fixatives (formalin, glutaraldehyde) covalently cross-link proteins by reacting with amines to form Schiff bases. These Schiff bases are highly fluorescent across the blue, green, and red spectra[5].
Off-Target Protein Binding: Pyrrolo-based carboxylic acids have a known binding affinity for serum albumins (like BSA and HSA). When the probe binds to albumin in your blocking buffer or media, its fluorescence emission can be quenched or spectrally shifted, creating a fluctuating background[6].
Figure 1: Mechanistic pathways of target signal generation versus overlapping background noise sources.
🛠️ Troubleshooting FAQs
Q1: My baseline fluorescence is incredibly high in live-cell assays before I even add the pyrrolo-pyridine probe. What is causing this?Causality & Solution: The issue is almost certainly your culture media. Standard media supplemented with Phenol Red and >10% FBS introduces massive amounts of aromatic side chains that fluoresce in the exact emission window of your probe[4].
Action: Switch to an optimized, low-autofluorescence medium (e.g., FluoroBrite™) or a strictly phenol-red-free formulation. Reduce FBS supplementation to the absolute minimum required for cell viability (typically <5%) during the imaging or reading phase[4].
Q2: I am using formalin-fixed tissue samples, and the background is completely masking the probe's signal. How do I suppress this?Causality & Solution: Formalin and paraformaldehyde create fluorescent Schiff bases during the cross-linking process[5]. Furthermore, tissues often contain lipofuscin, a granular pigment that fluoresces broadly.
Action: You must chemically quench these artifacts. Treat the fixed samples with Sodium Borohydride (
NaBH4
) to reduce the Schiff bases back to non-fluorescent amines[2]. If lipofuscin is present, follow up with a lipophilic quencher like Sudan Black B[5].
Q3: My signal-to-blank (S/B) ratio fluctuates wildly between different wells and biological replicates. How can I validate that the fluorescence is specifically from the probe?Causality & Solution: Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can interact non-specifically with Bovine Serum Albumin (BSA) used in blocking buffers, which alters its fluorescence profile[6]. Furthermore, unbound fluorophores trapped in the extracellular matrix will artificially inflate your readings[3].
Action: Implement a self-validating assay matrix. Always include an "unlabeled control" (cells + vehicle, no probe) to establish the true autofluorescence baseline[2][3]. Increase your wash stringency using PBS to remove unbound probe, and ensure BSA concentrations are strictly uniform across all wells.
📊 Quantitative Impact of Assay Conditions on Signal-to-Blank (S/B) Ratios
To illustrate the critical importance of assay optimization, the following table summarizes the expected impact of various conditions on the S/B ratio when utilizing UV/Blue-emitting small molecule probes like azaindoles.
To guarantee scientific integrity, every assay must be a self-validating system. The following protocols are designed with built-in controls to ensure the fluorescence you measure is biologically relevant.
Purpose: To eliminate media-derived autofluorescence and unbound probe noise.
Cell Seeding: Seed cells in black-walled, clear-bottom 96-well or 384-well microplates to prevent well-to-well optical crosstalk (bleed-through)[3].
Media Exchange (Internal Control Step): 24 hours post-seeding, aspirate standard growth media. Wash cells gently
2×
with warm PBS.
Starvation/Transition: Add Phenol-Red-Free media containing
≤
1% FBS. Incubate for 1 hour to allow cells to equilibrate.
Probe Titration: Apply Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate in a concentration gradient (e.g., 0.1 µM, 1 µM, 10 µM).
Validation Check: You must include a well containing cells + vehicle (DMSO/Buffer) with NO probe. This establishes your absolute background baseline[2][3].
Wash Step: Post-incubation, wash the cells
3×
with PBS to remove all unbound fluorophores[3].
Measurement: Read fluorescence immediately in a physiological buffer. Subtract the fluorescence value of the "unlabeled control" well from your experimental wells to calculate the true specific signal[3].
Protocol B: Chemical Quenching of Formalin-Induced Autofluorescence
Purpose: To chemically reduce fluorescent Schiff bases in fixed tissues without destroying target epitopes.
Fixation: Fix tissue samples in 4% Paraformaldehyde (PFA) for the minimum time required (avoid over-fixation, which exponentially increases noise)[5].
Preparation of Quencher: Immediately before use, prepare a fresh solution of 1 mg/mL Sodium Borohydride (
NaBH4
) in ice-cold PBS[2]. Note: This solution will effervesce.
Quenching: Submerge the fixed tissue/slides in the
NaBH4
solution for
3×10
minutes at room temperature.
Rinsing: Rinse extensively with PBS (
5×5
minutes) to remove all traces of
NaBH4
, which can otherwise interfere with downstream probe binding.
Lipophilic Quenching (Optional): If imaging brain or aged tissue, incubate slides in 0.1% Sudan Black B (in 70% ethanol) for 20 minutes, followed by a rapid 70% ethanol rinse, to quench lipofuscin[5].
🗺️ Troubleshooting Decision Workflow
Follow this logical workflow to systematically identify and eliminate the root cause of background noise in your pyrrolo-pyridine assays.
Figure 2: Systematic troubleshooting workflow for mitigating background noise in fluorescence assays.
📚 References
FluoroFinder. Tips to Minimize Autofluorescence. Available at: [Link]
BMG LABTECH. How to reduce autofluorescence in cell-based assays. Available at:[Link]
ResearchGate. Differential recognition and quantification of HSA and BSA based on two red-NIR fluorescent probes. Available at:[Link]
Comparative Guide: Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate vs. Alternative Azaindole Scaffolds in Kinase Drug Discovery
Introduction: The Strategic Role of Azaindoles In modern fragment-based drug discovery (FBDD), the azaindole (pyrrolopyridine) framework is recognized as a privileged bioisostere for both indole and purine systems [1]. B...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Azaindoles
In modern fragment-based drug discovery (FBDD), the azaindole (pyrrolopyridine) framework is recognized as a privileged bioisostere for both indole and purine systems [1]. Because kinases require ATP for phosphorylation, competitive kinase inhibitors must mimic the adenine moiety of ATP to anchor into the catalytic domain's hinge region.
While 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) have historically dominated the clinical landscape (e.g., the BRAF inhibitor vemurafenib) [2], researchers are increasingly utilizing the "nitrogen walk" strategy to explore alternative isomers. Shifting the pyridine nitrogen alters the molecule's electron density, hydrogen-bond vectors, and physicochemical properties [5]. This guide provides an objective, data-driven comparison of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate —a highly functionalized 4-azaindole building block—against standard azaindole derivatives, detailing its unique advantages in synthesizing conformationally locked, highly selective kinase inhibitors[3].
Structural & Mechanistic Comparison
The positioning of the nitrogen atom within the fused bicyclic system dictates how the inhibitor interacts with the kinase hinge region:
7-Azaindole (Standard): Features a nitrogen at position 7. It forms a classic bidentate interaction: N1 acts as a hydrogen-bond donor, and N7 acts as a hydrogen-bond acceptor. While potent, this ubiquitous binding mode often leads to broad-spectrum off-target kinase activity.
4-Azaindole (1H-pyrrolo[3,2-b]pyridine): Features a nitrogen at position 4. This shifts the hydrogen-bond acceptor vector, forcing the scaffold to adopt a distinct binding angle within the ATP pocket. This altered geometry has been critical in developing selective inhibitors for targets like p38 MAP kinase and FGFR4 [4].
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate: This specific building block elevates the 4-azaindole core by introducing two critical functional groups:
C3 Methyl Ester: A versatile synthetic handle that allows for rapid conversion into complex carboxamides, which project into the solvent-exposed region or form reversible-covalent bonds with gatekeeper residues (e.g., Cys552 in FGFR4) [3].
C2 Methyl Group: Provides severe steric hindrance against the C3 substituent. This forces the resulting C3-carboxamide out of the plane of the azaindole ring, "locking" the active conformation. This reduces the entropic penalty upon binding and drastically improves kinase selectivity by preventing the molecule from adopting flexible conformations that fit off-target kinases.
Structural logic of azaindole kinase hinge binding and C2/C3 substituent effects.
Comparative Performance Data
The table below synthesizes quantitative data trends observed when comparing standard 7-azaindoles to conformationally restricted 4-azaindoles derived from our target building block.
Property / Metric
7-Azaindole Derivatives (Standard)
4-Azaindole Derivatives (Unsubstituted)
Derivatives of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Primary Target Profile
Broad-spectrum (e.g., BRAF, JAK)
p38 MAPK, FGFR
Highly selective (e.g., FGFR4 mutant variants)
Hinge Binding Vector
N1 (Donor), N7 (Acceptor)
N1 (Donor), N4 (Acceptor)
N1 (Donor), N4 (Acceptor) with restricted C3 dihedral angle
Metabolic Stability (HLM
t1/2
)
~30 - 45 min
~60 - 90 min
> 120 min (Steric shielding by C2 methyl limits CYP oxidation)
Direct saponification & amide coupling via pre-installed ester
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the following protocols emphasize the causality behind each methodological choice. Every workflow is designed as a self-validating system to eliminate false positives.
Protocol 1: Synthesis of 3-Carboxamide Derivatives
Objective: Functionalize the C3 ester of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate into a target-specific amide.
Saponification: Dissolve the starting ester in a 3:1 mixture of THF/H2O. Add 2.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 4 hours.
Causality: LiOH is utilized instead of NaOH to prevent the degradation of sensitive heterocycles. THF ensures the lipophilic ester remains entirely in solution during hydrolysis.
Amide Coupling: Isolate the resulting carboxylic acid and dissolve in anhydrous DMF. Add 1.2 eq of HATU, 3.0 eq of DIPEA, and 1.1 eq of the desired primary amine.
Causality: The C2 methyl group creates significant steric bulk around the C3 carboxylic acid. HATU is mandated here because it is a highly reactive uronium coupling reagent capable of driving sterically hindered amide bond formations without causing racemization.
Validation: Confirm product formation via LC-MS. The mass shift from the ester to the target amide, coupled with a purity of >95% via UV (254 nm), validates the compound for biological testing.
Objective: Determine the
IC50
of the synthesized 4-azaindole derivative.
Pre-Incubation: Incubate 10 µL of the purified kinase (e.g., FGFR4) with a serial dilution of the inhibitor in assay buffer for 30 minutes at room temperature.
Causality: Pre-incubation allows slow-binding or reversible-covalent interactions (common with highly substituted azaindoles) to reach thermodynamic equilibrium before the reaction is initiated.
Reaction Initiation & Detection: Add ATP (at the
Km
concentration) and a FRET-peptide substrate. Incubate for 1 hour, then add the development protease. Read the fluorescence emission ratio (Coumarin/Fluorescein).
Causality: A ratiometric FRET readout (e.g., Z'-LYTE assay) is a self-validating system. By measuring the ratio of two fluorophores, the assay internally corrects for well-to-well volume variations and compound autofluorescence, eliminating false positives.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: Assess the ADME profile and hepatic clearance rate.
Incubation: Incubate 1 µM of the compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4) at 37°C.
Cofactor Addition (The Control System): Split the sample into two cohorts. To Cohort A, add 1 mM NADPH. To Cohort B, add an equal volume of buffer (Minus-NADPH control).
Causality: NADPH is the obligate cofactor for Cytochrome P450 (CYP) enzymes. The Minus-NADPH control is a self-validating step: if the compound degrades in Cohort B, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), rather than standard phase I metabolism [5].
Quenching: At time points (0, 15, 30, 60, 120 min), quench the reaction with 3 volumes of cold acetonitrile containing an internal standard (e.g., tolbutamide).
Causality: Cold acetonitrile instantly denatures the metabolic enzymes and precipitates proteins, protecting the LC-MS/MS column. The internal standard corrects for matrix suppression effects during mass spectrometry ionization.
Sequential workflow from 4-azaindole derivatization to in vitro ADME profiling.
References
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH.
Azaindole Therapeutic Agents. PMC - NIH.
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry.
Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed.
Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. PMC - NIH.
Comparative
Comparative Efficacy Guide: Pyrrolo[3,2-b]pyridine Scaffolds vs. Standard FGFR4 Inhibitors in Precision Oncology
As a Senior Application Scientist in targeted therapeutics, I have observed that the evolution of kinase inhibitors relies heavily on optimizing core chemical scaffolds to overcome acquired clinical resistance. The FGF19...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in targeted therapeutics, I have observed that the evolution of kinase inhibitors relies heavily on optimizing core chemical scaffolds to overcome acquired clinical resistance. The FGF19-FGFR4 signaling axis is a validated driver of hepatocellular carcinoma (HCC)[1]. However, first-generation covalent inhibitors targeting this pathway frequently fail due to gatekeeper mutations (e.g., V550L/M)[2].
This guide provides an objective, data-driven comparison between standard FGFR4 inhibitors—such as Fisogatinib (BLU-554) and Roblitinib (FGF401)—and next-generation reversible-covalent inhibitors derived from the Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate scaffold[3][4].
The efficacy of a kinase inhibitor is fundamentally dictated by its binding kinetics and structural plasticity within the ATP-binding pocket.
Standard Irreversible Inhibitors (e.g., Fisogatinib): utilizes an acrylamide warhead to form an irreversible covalent bond with the poorly conserved Cys552 residue in the FGFR4 middle-hinge region[5][6]. While highly selective, this rigid irreversible binding renders the drug highly susceptible to steric clashes introduced by V550L/M gatekeeper mutations, leading to clinical resistance[1][2].
Reversible-Covalent Standards (e.g., Roblitinib): improves upon this by utilizing a 2-formyl tetrahydronaphthyridine moiety to form a reversible hemithioacetal with Cys552, allowing for dynamic target engagement and reduced off-target toxicity[1][7].
Novel Pyrrolo[3,2-b]pyridine Derivatives: The commercially available building block serves as an optimal azaindole-like core[3][8]. The two nitrogen atoms in the pyrrolo-pyridine ring act as superior hydrogen bond acceptors/donors[8]. When functionalized with a 5-formyl group (e.g., compound 10z), the scaffold forms a highly specific, reversible hemithioacetal linkage with Cys552[2][4]. The unique geometry of the pyrrolo[3,2-b]pyridine core allows the molecule to flexibly accommodate the bulky V550L/M mutations, completely overcoming gatekeeper resistance[2].
FGF19-FGFR4 signaling pathway and intervention points by selective inhibitors.
Comparative Efficacy Data
The following tables synthesize quantitative profiling data comparing standard inhibitors against optimized 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides (derived from the Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate scaffold).
Table 1: Biochemical Kinase Selectivity and Potency (IC₅₀)
Table 2: Cellular Anti-Proliferative Efficacy in HCC Models (IC₅₀)
Cell Line
Phenotype / Dependency
Fisogatinib (BLU-554)
Roblitinib (FGF401)
Pyrrolo[3,2-b]pyridine (10z)
Hep3B
FGF19/FGFR4 Amplified
~10 nM
9 nM
37 nM
JHH-7
FGFR4 Dependent
~15 nM
9 nM
32 nM
HuH-7
FGFR4 Dependent
~25 nM
12 nM
94 nM
Data aggregated from established biochemical and cellular assays[2][10][11]. While Fisogatinib and Roblitinib show slightly higher potency in WT HCC cell lines, the pyrrolo[3,2-b]pyridine derivatives maintain single-digit nanomolar efficacy against gatekeeper mutants where standard therapies fail[2][7].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these inhibitors must follow a self-validating workflow. The protocols below explain not just the how, but the causality behind the experimental design.
Experimental workflow for validating reversible-covalent FGFR4 inhibitors.
Protocol A: Biochemical Profiling via Z'-LYTE Kinase Assay
Causality: The Z'-LYTE assay is chosen over standard radiometric (³³P-ATP) assays because it utilizes a ratiometric fluorescence readout (Coumarin/Fluorescein). This inherently normalizes well-to-well dispensing variations, creating a self-validating baseline that eliminates false positives caused by pipetting errors[4].
Preparation: Dissolve the pyrrolo[3,2-b]pyridine derivatives and standard controls (FGF401) in anhydrous DMSO to a 10 mM stock. Prepare a 10-point 3-fold serial dilution in kinase buffer.
Reaction Assembly: In a 384-well plate, combine 2.5 µL of the inhibitor dilution, 5 µL of FGFR4 kinase/Peptide Substrate mixture, and 2.5 µL of ATP (at the predetermined Kₘ for FGFR4).
Internal Controls:
0% Phosphorylation Control: Buffer + Substrate (No Kinase).
Positive Control: Roblitinib (FGF401) to validate the IC₅₀ shift[4][10].
Incubation & Development: Incubate for 1 hour at room temperature. Add 5 µL of Development Reagent (protease). Incubate for 1 hour.
Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate the emission ratio to determine the % inhibition.
Protocol B: Target-Specific Cellular Efficacy via Ba/F3 Engineered Models
Causality: Testing directly on HCC cell lines cannot definitively prove target engagement due to the complex signaling milieu. Using parental Ba/F3 cells alongside FGFR4-engineered variants creates a self-validating logic gate. If a compound kills the parental line (which relies on IL-3, not FGFR4), it indicates general cytotoxicity. If it only kills the engineered line in the absence of IL-3, it proves target-specific FGFR4 inhibition[4][7].
Cell Culture: Maintain parental Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 10 ng/mL IL-3. Maintain Ba/F3-FGFR4 (WT) and Ba/F3-FGFR4 (V550L/M) cells in the same media without IL-3, supplementing with 100 ng/mL FGF19 and 10 µg/mL heparin.
Treatment: Seed cells at 5,000 cells/well in 96-well plates. Treat with pyrrolo[3,2-b]pyridine derivatives or Fisogatinib (0.1 nM to 10 µM) for 72 hours.
Viability Readout: Add CellTiter-Glo reagent (Promega) to lyse cells and generate a luminescent signal proportional to ATP presence.
Data Analysis: Plot dose-response curves. A successful pyrrolo[3,2-b]pyridine candidate will show an IC₅₀ > 10 µM in parental Ba/F3 cells, but an IC₅₀ < 10 nM in both WT and V550L/M mutant Ba/F3 cells[2][4].
Conclusion
While standard inhibitors like Fisogatinib and Roblitinib have paved the way for FGFR4-targeted therapies, the emergence of gatekeeper mutations necessitates advanced scaffold designs. The Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate scaffold provides an optimal geometric and electronic foundation. When engineered into 5-formyl derivatives, it establishes a reversible-covalent mechanism that matches the potency of standard inhibitors against wild-type FGFR4, while successfully overcoming V550L/M resistance profiles[2][4][7].
References
EvitaChem. "1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide" (Contains CAS 1934684-80-6 data). EvitaChem Catalog. 3[3]
Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." ACS Publications. 4[4]
PubMed / NIH. "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." National Library of Medicine. 2[2]
ResearchGate. "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b ]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." ResearchGate. 8[8]
Cancer Discovery (AACR Journals). "FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer." AACR. 6[6]
Chemical Communications. "Characterization of FGF401 as a reversible covalent inhibitor of fibroblast growth factor receptor 4." Royal Society of Chemistry. 7[7]
SciSpace. "FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer." SciSpace. 1[1]
Cayman Chemical. "FGF401 (Roblitinib, CAS Number: 1708971-55-4)." Cayman Chemical. 11[11]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Structural causality, kinome cross-reactivity profiling, and selectivity optimization.
Executive Summary & Structural Rationale
The pyrrolopyridine (azaindole) scaffold is a highly privileged structure in medicinal chemistry, predominantly utilized as an ATP-competitive kinase inhibitor[1]. Its rigid bicyclic structure mimics the purine ring of ATP, allowing it to form critical bidentate hydrogen bonds within the kinase hinge region[1]. However, the inherent challenge with unsubstituted pyrrolo[3,2-b]pyridines is their promiscuity across the kinome, often leading to off-target toxicities.
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate represents a strategically functionalized building block designed to mitigate this cross-reactivity.
The 2-Methyl Effect (Steric Gating): The introduction of a methyl group at the C2 position acts as a selectivity filter. It induces a steric clash with bulky "gatekeeper" amino acid residues (e.g., Methionine or Phenylalanine) present in the ATP-binding pockets of many off-target kinases[2]. Kinases with smaller gatekeepers (e.g., Threonine) can still accommodate the scaffold, narrowing the cross-reactivity profile.
The 3-Carboxylate Vector: The methyl ester at the C3 position directs the molecule toward the solvent-exposed channel or the DFG motif. This provides a versatile synthetic handle (e.g., for amidation) to lock the kinase in specific conformations, a strategy successfully employed in the development of potent Casein Kinase I inhibitors[3].
Comparative Cross-Reactivity Profiles
To objectively evaluate the performance of this scaffold, we must compare its cross-reactivity against its unsubstituted parent core and its structural isomer (pyrrolo[2,3-b]pyridine, commonly used in GSK-3β inhibitors[4]). The table below synthesizes representative kinome profiling data, highlighting how the C2 and C3 substitutions drive selectivity.
*Selectivity Score S(10) is calculated as the number of kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.
Visualizing the Selectivity Logic
The following diagram illustrates the mechanistic causality behind how specific structural modifications on the pyrrolo[3,2-b]pyridine core dictate kinome selectivity.
Caption: Mechanistic logic of structural substitutions on kinase target selectivity.
To accurately map the cross-reactivity of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate derivatives, a robust, high-throughput screening protocol is required. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow is designed as a self-validating system to ensure data integrity.
Step-by-Step Protocol
Step 1: Compound Preparation & Normalization
Action: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Prepare a 10-point 3-fold serial dilution.
Causality: Maintaining a constant DMSO concentration (typically 1% final assay volume) across all wells prevents solvent-induced artifacts in enzyme kinetics.
Step 2: Assay Assembly at Apparent
Km
Action: Dispense the kinase enzyme, substrate, and compound into a 384-well plate. Add ATP at a concentration equal to the specific kinase's apparent
Km
.
Causality: Testing at the
Km
for ATP normalizes the competitive pressure across a broad panel of 400+ kinases. If a universal ATP concentration (e.g., 1 mM) were used, the assay would artificially inflate the potency against kinases with low ATP affinity and mask cross-reactivity against kinases with high ATP affinity.
Step 3: Incubation & Reaction Kinetics
Action: Incubate the reaction mixture at 25°C for 60 minutes.
Causality: This duration allows the binding kinetics of the ATP-competitive pyrrolopyridine scaffold to reach equilibrium before detection.
Action: Add the TR-FRET detection reagents (Europium-labeled antibody and matched fluorophore). Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).
Validation System: Every plate must include a vehicle control (1% DMSO) and a positive control (10 µM Staurosporine). Calculate the Z'-factor using the formula:
Z′=1−∣μp−μn∣3(σp+σn)
.
Causality: A plate is only accepted if
Z′>0.5
. This mathematically proves that the assay window is wide enough and the variance is low enough to trust the cross-reactivity hits.
Step 5: Data Analysis
Action: Fit the dose-response data to a 4-parameter logistic (4PL) regression model to determine the
IC50
. Calculate the S(10) selectivity score.
Caption: High-throughput workflow for evaluating kinase cross-reactivity and selectivity.
Strategic Applications in Drug Development
Understanding the cross-reactivity of this scaffold allows medicinal chemists to deploy it effectively:
Casein Kinase I (CK1) Inhibition: The 3-carboxylate group can be converted into an amide and coupled with various aryl sulfides. This specific trajectory utilizes the 2-methyl group to block off-target kinases while the functionalized C3 position reaches deep into the CK1 binding pocket, yielding highly potent and selective agents[3].
Cross-Coupling Versatility: Halogenated derivatives of the 1-methyl-1H-pyrrolo[3,2-b]pyridine core are extensively used in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the rapid generation of polyaryl architectures necessary for probing complex kinase active sites[2].
Neurodegenerative Targeting: Structurally related pyrrolo[2,3-b]pyridine derivatives have shown profound efficacy as GSK-3β inhibitors. By optimizing the steric bulk around the core, researchers have successfully reduced tau hyperphosphorylation in Alzheimer's disease models while maintaining selectivity over 24 structurally similar kinases[4].
References
Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide . ACS Publications. Available at: [Link]
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease . PubMed / NIH. Available at:[Link]
Benchmarking the Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Scaffold: IC50 Evaluation and Kinase Inhibitor Design In the landscape of targeted oncology and neuropharmacology, the selection of a core chemical...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking the Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Scaffold: IC50 Evaluation and Kinase Inhibitor Design
In the landscape of targeted oncology and neuropharmacology, the selection of a core chemical scaffold dictates the entire trajectory of lead optimization. The compound methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 1934684-80-6) has emerged as a highly privileged building block for synthesizing selective kinase inhibitors—most notably targeting Fibroblast Growth Factor Receptor 4 (FGFR4)[1]—and acting as negative allosteric modulators for GluN2B receptors[2].
Unlike pan-kinase inhibitors that utilize generic pyrazolo-pyrimidine cores, the pyrrolo[3,2-b]pyridine scaffold offers unique vectors for functionalization. This guide objectively benchmarks the IC50 performance of this scaffold and its elaborated derivatives against alternative pharmacophores, providing actionable, self-validating protocols for assay execution.
Structural Rationale and Mechanism of Action
To understand the biochemical IC50 values, one must first analyze the causality behind the scaffold's binding mechanics. Why start with methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate?
Hinge Region Anchoring : The nitrogen atom within the pyridine ring serves as a critical hydrogen bond acceptor. In FGFR4, it interacts directly with the backbone amide of hinge region residues (e.g., Ala553), anchoring the inhibitor within the ATP-binding pocket[1].
Vector Trajectory via the 3-Carboxylate : The methyl ester at the 3-position is not a passive functional group; it is strategically positioned to be saponified and coupled to various amines. This directs substituents toward the solvent-accessible region of the kinase, allowing chemists to tune pharmacokinetic properties without disrupting core binding[1].
Gatekeeper Evasion : The compact nature of the 2-methyl pyrrole ring allows derivatives to navigate sterically hindered mutant pockets. This is crucial for overcoming FGFR4 V550L/M gatekeeper mutations that rapidly confer resistance to first-generation therapies[3].
FGFR4 signaling pathway inhibition by pyrrolo[3,2-b]pyridine derivatives.
IC50 Benchmarking Data: Scaffold vs. Alternatives
To objectively evaluate the scaffold, we must compare the raw fragment against its optimized derivatives and clinical benchmarks. While the bare methyl ester fragment exhibits weak micromolar affinity on its own, converting the 3-carboxylate into a carboxamide and introducing a 5-formyl group yields reversible-covalent inhibitors with single-digit nanomolar potency[1].
Furthermore, shifting the nitrogen atoms to a 5H-pyrrolo[2,3-b]pyrazine core can increase baseline binding affinity for FGFR1[4], but this often sacrifices the exquisite FGFR4 selectivity provided by the pyrrolo[3,2-b]pyridine core[5].
Table 1: Biochemical and Cellular IC50 Benchmarking
Pan-FGFR benchmark; lacks the isoform selectivity of the pyrrolo-pyridine[4].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the IC50 values reported above must be derived from tightly controlled, self-validating assay systems. Below are the step-by-step methodologies used to benchmark these compounds.
Causality Focus: This Fluorescence Resonance Energy Transfer (FRET)-based assay is chosen over radiometric ³³P-ATP assays because it eliminates radioactive waste while providing a ratiometric readout that is mathematically insensitive to well-to-well volume variations.
Reagent Preparation : Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute FGFR4 kinase, ATP (at the predetermined Kₘ value), and the Z'-LYTE Tyr-Peptide substrate.
Compound Dilution : Prepare a 10-point serial dilution (1:3 ratio) of the pyrrolo[3,2-b]pyridine derivatives in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.
Kinase Reaction : Combine 2.5 µL of compound, 5 µL of Kinase/Peptide mixture, and 2.5 µL of ATP. Incubate for 1 hour at room temperature. (Causality: A 1-hour incubation ensures steady-state kinetics are reached for reversible-covalent inhibitors).
Development : Add 5 µL of Development Reagent (site-specific protease). Incubate for 1 hour. (Causality: The protease cleaves unphosphorylated peptides, disrupting FRET. Phosphorylated peptides resist cleavage, maintaining the FRET signal).
Self-Validating Gate: Calculate the Z'-factor using the formula: 1 - (3(SD_max + SD_min) / |Mean_max - Mean_min|). The assay plate is only accepted if Z' ≥ 0.5, ensuring robust separation between the FGF401 positive control and the DMSO vehicle.
Step-by-step Z'-LYTE biochemical assay workflow for IC50 determination.
Causality Focus: Biochemical IC50 does not always translate to cellular efficacy due to membrane permeability barriers and intracellular ATP competition. The Ba/F3 system isolates the target pathway to prove on-target cellular engagement[1].
Cell Line Engineering : Culture Ba/F3 murine cells (which are naturally dependent on IL-3 for survival). Stably transfect them to express either FGFR4 WT or the FGFR4 V550L mutant.
Pathway Isolation (Washout) : Centrifuge cells and wash three times with PBS to completely remove IL-3. Resuspend in media containing 1 µg/mL FGF19 ligand and 10 µg/mL heparin. (Causality: IL-3 washout ensures that cell survival is now strictly dependent on the artificially introduced FGFR4 pathway).
Treatment : Seed cells at 5,000 cells/well in a 96-well plate. Add the pyrrolo[3,2-b]pyridine derivatives across a concentration gradient. Incubate for 72 hours at 37°C.
Viability Readout : Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.
Self-Validating Gate: Cell viability in the "IL-3 Washout + DMSO Vehicle (No FGF19)" control must be < 5%. If cells survive without the ligand, the pathway isolation has failed, and the plate must be discarded.
References
Source: Journal of Medicinal Chemistry (ACS Publications)
A Comparative Guide to the Synthesis of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides an in-depth technical evaluation of two distinct synthetic routes: the Leimgruber-Batcho synthesis and the Fischer indol...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides an in-depth technical evaluation of two distinct synthetic routes: the Leimgruber-Batcho synthesis and the Fischer indole synthesis, both followed by functionalization and esterification. The objective is to offer a critical assessment of the potential reproducibility, scalability, and overall practicality of each approach, supported by detailed experimental protocols and a discussion of the underlying chemical principles.
Visualizing the Synthetic Pathways
Caption: High-level overview of the two proposed synthetic routes.
Comparative Analysis of Synthetic Protocols
Parameter
Protocol A: Leimgruber-Batcho Approach
Protocol B: Fischer Indole Synthesis Approach
Starting Material Availability
2-Methyl-3-nitropyridine is commercially available.
3-Hydrazino-2-methylpyridine may require synthesis from 3-amino-2-methylpyridine.
Incomplete reduction of the nitro group; regioselectivity of formylation.
Potential for rearrangement or decomposition of the hydrazone under harsh acidic conditions.
Overall Yield (Estimated)
Moderate
Moderate to Good
Scalability
Generally scalable, though handling of nitro compounds requires care.
Scalable, with careful control of the exothermic cyclization step.
Purification Challenges
Multiple chromatographic purifications may be required.
Purification of the final carboxylic acid may involve crystallization.
Protocol A: The Leimgruber-Batcho Approach
The Leimgruber-Batcho indole synthesis is a versatile and widely used method for the preparation of indoles and their heteroaromatic analogs.[1][2] This approach is particularly advantageous when the corresponding ortho-nitrotoluene derivative is readily available.
Experimental Protocol
Step 1: Synthesis of the Enamine Intermediate
To a solution of 2-methyl-3-nitropyridine in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a deeply colored solid.
Rationale: The methyl group of 2-methyl-3-nitropyridine is sufficiently acidic to react with DMF-DMA to form the enamine. The presence of pyrrolidine can accelerate this reaction.
Step 2: Reductive Cyclization to form 2-Methyl-1H-pyrrolo[3,2-b]pyridine
Dissolve the crude enamine intermediate in a suitable solvent such as ethanol or ethyl acetate.
Add a catalytic amount of palladium on carbon (10% Pd/C).
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete.
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude 2-methyl-1H-pyrrolo[3,2-b]pyridine.
Rationale: The nitro group is reduced to an amine, which then spontaneously cyclizes onto the enamine, followed by elimination of dimethylamine to form the aromatic pyrrole ring.
Step 3: Vilsmeier-Haack Formylation
In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to anhydrous DMF with stirring.
To this Vilsmeier reagent, add a solution of 2-methyl-1H-pyrrolo[3,2-b]pyridine in DMF dropwise.
Allow the reaction to stir at room temperature for several hours.
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
Collect the solid by filtration and purify by chromatography to yield 3-formyl-2-methyl-1H-pyrrolo[3,2-b]pyridine.
Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles and azaindoles, typically occurring at the C3 position.[3][4]
Step 4: Oxidation to the Carboxylic Acid
Suspend the 3-formyl derivative in a mixture of acetone and water.
Add potassium permanganate (KMnO₄) portion-wise while maintaining the temperature below 30 °C.
Stir the reaction until the purple color of the permanganate disappears.
Quench the reaction with sodium bisulfite and acidify with hydrochloric acid.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Rationale: Potassium permanganate is a strong oxidizing agent capable of converting the aldehyde to a carboxylic acid.
Step 5: Esterification to the Final Product
Suspend the carboxylic acid in methanol.
Add a catalytic amount of concentrated sulfuric acid.
Heat the mixture at reflux for several hours.
Cool the reaction, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent.
Purify by column chromatography to obtain Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
Rationale: Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters in the presence of an acid catalyst.[3]
Caption: Workflow for Protocol A.
Protocol B: The Fischer Indole Synthesis Approach
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to indoles from phenylhydrazines and carbonyl compounds.[5] Its application to the synthesis of azaindoles has also been well-documented.[6][7]
Experimental Protocol
Step 1: Hydrazone Formation
Prepare 3-hydrazino-2-methylpyridine from 3-amino-2-methylpyridine via diazotization followed by reduction with tin(II) chloride.
In a suitable solvent such as ethanol, react 3-hydrazino-2-methylpyridine with pyruvic acid at room temperature to form the corresponding hydrazone.
The hydrazone may precipitate from the reaction mixture and can be isolated by filtration.
Rationale: The nucleophilic hydrazine readily condenses with the ketone of pyruvic acid to form the hydrazone intermediate.
Step 2: Fischer Cyclization to the Carboxylic Acid
Add the crude hydrazone to a strong acid catalyst, such as polyphosphoric acid or a solution of sulfuric acid in a high-boiling solvent like ethanol.
Heat the mixture to induce the[2][2]-sigmatropic rearrangement and subsequent cyclization.
After the reaction is complete, pour the mixture into water and neutralize to precipitate the carboxylic acid.
Collect the solid and purify by recrystallization.
Rationale: The acidic conditions promote the tautomerization of the hydrazone to an ene-hydrazine, which then undergoes the key[2][2]-sigmatropic rearrangement to form the indole ring. The use of pyruvic acid directly installs the carboxylic acid at the 3-position.
Step 3: Esterification to the Final Product
This step is identical to Step 5 in Protocol A (Fischer-Speier Esterification). Alternatively, for a milder and often higher-yielding procedure, the carboxylic acid can be treated with diazomethane in an ethereal solution.[8][9]
Caption: Workflow for Protocol B.
Discussion on Reproducibility and Practicality
Protocol A (Leimgruber-Batcho) is a multi-step synthesis that offers a high degree of control and predictability. The starting material, 2-methyl-3-nitropyridine, is commercially available, which is a significant advantage. The individual steps, such as enamine formation, reductive cyclization, and Vilsmeier-Haack formylation, are generally high-yielding and well-understood reactions. However, the overall yield may be diminished by the number of steps and the need for multiple purification stages. The handling of nitro compounds and hydrogenation at scale requires specific safety precautions.
Protocol B (Fischer Indole Synthesis) is a more convergent approach with fewer steps. When successful, it can be a highly efficient route. A key challenge is the potential need to synthesize the starting 3-hydrazino-2-methylpyridine, which adds an extra step compared to the commercially available starting material in Protocol A. The Fischer cyclization itself can be sensitive to the substrate and the acidic conditions, sometimes leading to undesired side products or decomposition. However, the direct formation of the carboxylic acid simplifies the overall sequence.
Conclusion
Both presented protocols offer viable, albeit unpublished, pathways to Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. The choice between the two will likely depend on the specific capabilities of the laboratory and the availability of starting materials.
Protocol A (Leimgruber-Batcho) is recommended for researchers who prefer a more linear and perhaps more predictable, albeit longer, synthetic sequence starting from a readily available precursor.
Protocol B (Fischer Indole Synthesis) is a more attractive option for those seeking a shorter route and who have experience with the synthesis of hydrazines and the intricacies of the Fischer indole reaction.
Ultimately, the successful and reproducible synthesis of the target molecule will rely on careful optimization of the reaction conditions for each step, guided by the general principles and specific examples cited in the references. This guide provides a solid foundation for such developmental work, empowering researchers to access this valuable heterocyclic scaffold.
References
Lachance, N., Bonhomme-Beaulieu, L.-P., & Joly, P. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145.
Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,631,160. Washington, DC: U.S.
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved from [Link]
Popowycz, F., Routier, S., Joseph, B., & Mérour, J.-Y. (2007). Synthesis of 4-, 5-, 6- and 7-azaindoles. Tetrahedron, 63(44), 1031-1064.
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Phenylessigsäure und der Phenylmilchsäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Ferreira, I. C. F. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3162–3165.
Reissert, A. (1897). Ueber die Einführung von Carboxylgruppen in aromatische Nitrokohlenwasserstoffe. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053.
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Proper design strategy of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... Retrieved from [Link]
PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Retrieved from [Link]
Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(2), 160-167.
ChemRxiv. (2022).
ResearchGate. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
ResearchGate. (n.d.).
ResearchGate. (2019).
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
PubMed. (2022).
PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
Sci-Hub. (2016). Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors.
ACS Publications. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.
ACS Publications. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
PMC. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
Benchchem. (n.d.).
NSF PAR. (n.d.). chemoselective pyrrole dance vs.
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][6][8]Oxazin-2(3H)-Ones.
MDPI. (n.d.).
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
Personal protective equipment for handling Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Essential Safety and Handling Guide for Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate This document provides essential, immediate safety and logistical information for the handling, use, and disposal of Methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Essential Safety and Handling Guide for Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
This document provides essential, immediate safety and logistical information for the handling, use, and disposal of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS No. 1934684-80-6). As a valued researcher, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
While specific toxicological data for this exact compound is limited, a thorough analysis of structurally similar pyrrolopyridine derivatives provides a strong basis for hazard assessment and control measures. The guidance herein is synthesized from Safety Data Sheets (SDS) of close analogs and established principles of chemical hygiene.
Hazard Identification and Risk Assessment
The primary hazards associated with pyrrolopyridine derivatives, the chemical class of our target compound, are consistently identified across multiple sources.[1][2][3] A proactive risk assessment is the first step in safe handling.
1.1. Anticipated Hazards
Based on data from analogous compounds like Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, the following hazards should be assumed[2][3]:
Skin Irritation (H315): Expected to cause skin irritation upon direct contact.[2][3]
Serious Eye Irritation (H319): Poses a risk of serious irritation, redness, and potential damage if it comes into contact with the eyes.[1][2][3]
Respiratory Tract Irritation (H335): Inhalation of dust or aerosolized particles may lead to irritation of the respiratory system.[1][2]
Acute Oral Toxicity (H302 - Potential): Some analogs are classified as harmful if swallowed, warranting caution.[1][3]
This table is a synthesis of data from closely related compounds and represents a conservative approach to safety.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is critical. Engineering controls serve as the primary barrier, supplemented by mandatory Personal Protective Equipment.[5]
2.1. Primary Engineering Controls
The causality is simple: if the compound cannot reach you, it cannot harm you.
Certified Chemical Fume Hood: All weighing, handling, and transferring of the solid compound or its solutions must be conducted within a properly functioning chemical fume hood.[6] This is non-negotiable and serves to control respiratory exposure.
Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station is a logistical necessity for immediate decontamination in case of accidental large-scale exposure.[1]
2.2. Mandatory Personal Protective Equipment (PPE)
Your PPE is your last line of defense. It must be selected for chemical resistance and worn correctly.[5][7]
Eye and Face Protection:
Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[8][9]
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or splashes causing serious eye irritation.[1][2] A face shield worn over goggles is recommended when handling larger quantities or if there is a significant splash risk.[7][8]
Hand Protection:
Requirement: Disposable nitrile gloves are the minimum requirement.[4]
Rationale: Nitrile provides adequate short-term protection against a broad range of chemicals.[8] It is crucial to use proper glove removal technique (without touching the outer surface) to avoid skin contact.[6] Contaminated gloves must be disposed of immediately as hazardous waste.
Body Protection:
Requirement: A long-sleeved, buttoned laboratory coat.[8]
Rationale: This protects the skin on your arms and body from accidental contact with the chemical.[5] Long pants and closed-toe, closed-heel shoes are also mandatory to ensure no skin is exposed.[8][9]
Respiratory Protection:
Requirement: Generally not required if all work is performed within a certified chemical fume hood.[6]
Rationale: The fume hood provides adequate ventilation.[6] If engineering controls are not available or are insufficient to keep exposure below permissible limits, a NIOSH-approved respirator would be required, which involves a full respiratory protection program including fit-testing and medical evaluation.[8][9]
Operational and Disposal Plans: A Step-by-Step Guide
This protocol is designed as a self-validating system. Each step builds upon the last to ensure a safe workflow from receipt to disposal.
3.1. Pre-Handling Safety Checklist
Verify Controls: Confirm the chemical fume hood has a current certification sticker and is drawing air correctly.
Locate Safety Equipment: Identify the nearest safety shower, eyewash, and fire extinguisher.
Assemble PPE: Don all required PPE (goggles, lab coat, nitrile gloves) before entering the area where the chemical is stored or handled.
Prepare Workspace: Line the work surface within the fume hood with absorbent, disposable bench paper.
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvents, glassware, waste container) inside the fume hood to minimize reaching in and out.
3.2. Step-by-Step Handling Protocol
Weighing and Transfer:
Carefully open the container inside the fume hood.
Use a dedicated spatula to weigh the desired amount of the solid into a tared container. Avoid creating dust.[2]
If making a solution, add the solvent to the solid slowly to prevent splashing.
During Use:
Keep the container tightly sealed when not in use.[1][10]
Handle all solutions and reactions within the fume hood.
If you must leave the immediate area, ensure your reaction is stable and labeled. Remove and dispose of your gloves and wash your hands.
Post-Handling:
Decontaminate all non-disposable equipment that came into contact with the chemical.
Wipe down the work surface inside the fume hood with an appropriate solvent.
Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a dedicated, sealed hazardous waste container.[1]
3.3. Spill Management
Evacuate and Alert: If a spill occurs outside the fume hood, alert personnel in the immediate area and evacuate if necessary.
Contain: For small spills inside the fume hood, absorb the material with an inert absorbent like vermiculite or sand.[6]
Clean-Up: Wearing full PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
Decontaminate: Clean the spill area thoroughly.
Report: Report all spills to your laboratory supervisor or safety officer.
3.4. Disposal Plan
Waste Segregation: All waste contaminated with Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, including excess solid, solutions, and contaminated disposables, must be collected in a clearly labeled, sealed hazardous waste container.
Regulatory Compliance: Dispose of the waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[1][11] Do not pour down the drain.[6]
Workflow and Logic Diagrams
The following diagram illustrates the critical decision-making and operational workflow for safely handling this compound.
Caption: Safe Handling Workflow for Pyrrolopyridine Derivatives.
References
ChemScene. (2025). Safety Data Sheet - Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.
CymitQuimica. (2024). Safety Data Sheet - Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
BenchChem. (n.d.). Personal protective equipment for handling (ngcontent-ng-c4104522315="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
Occupational Safety and Health Administration (OSHA). (2021). N-METHYL-2-PYRROLIDINONE.
University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
DC Fine Chemicals. (2024). Safety Data Sheet - Pyrrole.
SynQuest Laboratories, Inc. (2016). Safety Data Sheet - Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
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